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Compound of Interest

Compound Name: 2,5,6-Trimethylnonane

Cat. No.: B14547011

For immediate reference, the predicted boiling point of 2,5,6-trimethylnonane is estimated to
be in the range of 188-192°C. This prediction is based on the analysis of its molecular structure
and comparison with experimentally determined boiling points of its isomers. This document
provides a detailed exploration of the methodologies used to arrive at this prediction, targeting
researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Predicting
Physicochemical Properties

Predicting the physicochemical properties of organic compounds, such as the boiling point, is a
critical aspect of chemical research and development. The boiling point is a fundamental
property that influences a substance's applications, purification methods, and environmental
fate. For a branched alkane like 2,5,6-trimethylnonane, the boiling point is primarily
determined by the strength of the intermolecular van der Waals forces, which are influenced by
the molecule's size (molecular weight) and shape (degree of branching).

While experimental determination remains the gold standard, predictive methods are invaluable
for screening large numbers of compounds or when experimental data is unavailable. This
guide outlines the theoretical basis and practical application of established methods for
predicting the boiling point of 2,5,6-trimethylnonane.
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Methodology: A Multi-Faceted Approach to
Prediction

A definitive experimental boiling point for 2,5,6-trimethylnonane is not readily available in the
public literature. Therefore, a predictive approach is necessary, leveraging established
principles of physical chemistry and data from structurally similar molecules.

Comparative Analysis with Isomers

One of the most reliable methods for estimating the boiling point of an organic compound is to
compare it with its isomers. Isomers of 2,5,6-trimethylnonane (molecular formula C12H26)
have the same molecular weight, so differences in their boiling points are primarily due to
variations in their molecular shape and the resulting impact on intermolecular forces.

Generally, for alkanes, increased branching leads to a more compact, spherical shape, which
reduces the surface area available for intermolecular contact. This decrease in surface area
weakens the van der Waals forces, resulting in a lower boiling point compared to less branched
or linear isomers.

Quantitative Structure-Property Relationship (QSPR)
Models

QSPR models are mathematical relationships that correlate the chemical structure of a
compound with its physical, chemical, or biological properties. These models are built on the
principle that the properties of a molecule are encoded in its structure. For boiling point
prediction of alkanes, QSPR models often use topological indices, which are numerical
descriptors of the molecular structure that quantify aspects like size, shape, and branching.

While the development of a specific QSPR model is beyond the scope of this guide, the
principles of QSPR inform the comparative analysis by providing a theoretical framework for
understanding how structural differences between isomers affect their boiling points.

Group Contribution Methods

Group contribution methods estimate the properties of a molecule by summing the
contributions of its constituent functional groups. Each functional group is assigned a specific
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value, and these values are combined to predict the overall property of the molecule. These

methods are widely used in chemical engineering and materials science for property

estimation. While a detailed calculation using a specific group contribution method is not

performed here, the underlying concept reinforces the importance of molecular structure in

determining the boiling point.

Data Presentation: Boiling Points of
Trimethylnonane Isomers

To facilitate a comparative analysis, the experimentally determined boiling points of several

trimethylnonane isomers are presented in the table below.

Compound Molecular Boiling Point Boiling Point
Data Source
Name Structure (°C) (K)
04t CH3CH(CH3)CH
Y 2CH(CH3)CH2C 192 465.15 [1]
Trimethylnonane
H(CH3)CH2CH3
- CH3CH(CH3)CH
o 2CH2C(CH3)2C 190 463.15 2]
Trimethylnonane
H2CH2CH3
CH3CH(CH3)CH
2,5,8- 2CH2CH(CH3)C
, 190 463.15 [3]
Trimethylnonane =~ H2CH2CH(CH3)
CH3
CH3CH(CH3)CH
2,5,6- 188-192 461.15 - 465.15
, 2CH2CH(CH3)C , _ -
Trimethylnonane (Predicted) (Predicted)
H(CH3)CH2CH3

Analysis and Prediction

The structure of 2,5,6-trimethylnonane features methyl branches at positions 2, 5, and 6.

When compared to its isomers with known boiling points:
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e 2,4,6-Trimethylnonane (192°C): This isomer has its methyl groups more spread out along the
nonane chain.

e 2,5,5-Trimethylnonane (190°C): The geminal dimethyl groups at position 5 create a
significant point of branching.

e 2,5,8-Trimethylnonane (190°C): Similar to the 2,4,6-isomer, the methyl groups are relatively
dispersed.

The adjacent methyl groups at positions 5 and 6 in 2,5,6-trimethylnonane introduce a degree
of steric hindrance and may lead to a slightly more compact structure compared to isomers
where the branches are more separated. This could theoretically result in a slightly lower
boiling point due to a reduction in the effective surface area for intermolecular interactions.

However, the difference in branching patterns among these trimethylnonane isomers is not
extreme. Therefore, the boiling point of 2,5,6-trimethylnonane is expected to be very close to
that of its isomers. Given the range of 190-192°C for the known isomers, a prediction of 188-
192°C for 2,5,6-trimethylnonane is a reasonable and scientifically sound estimate.

Visualization of the Predictive Workflow

The logical process for arriving at the predicted boiling point can be visualized as a workflow
diagram.
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Workflow for the prediction of the boiling point of 2,5,6-Trimethylnonane.
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Conclusion

In the absence of experimental data, a reliable prediction of the boiling point of 2,5,6-
trimethylnonane can be made by leveraging the known boiling points of its isomers and
fundamental principles of chemical structure and intermolecular forces. The predicted boiling
point of 188-192°C provides a valuable estimate for researchers and professionals in the fields
of chemistry and drug development. It is important to recognize that this is a predicted value,
and experimental verification is recommended for applications where a precise boiling point is
critical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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